Protein Kinase Inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Protein kinase inhibitors (PKIs) are small molecules or biologics that modulate the activity of protein kinases, enzymes critical for signal transduction and cellular regulation. Over 70 PKIs are FDA-approved, including imatinib (BCR-ABL inhibitor) and gefitinib (EGFR inhibitor), with hundreds in clinical trials . Their design leverages structural insights into kinase domains, often exploiting conserved motifs (e.g., DFG motif) or isoform-specific residues to achieve selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of protein kinase inhibitors often involves complex organic synthesis techniques. One common approach is the use of transition-metal-free strategies, such as the preparation of pyrrolopyrazine derivatives. This involves a three-step process: cross-coupling of pyrrole rings with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods: Industrial production of protein kinase inhibitors typically involves large-scale organic synthesis and purification processes. These methods are optimized for high yield and purity, often using automated synthesis and high-throughput screening techniques to identify potent inhibitors .

Chemical Reactions Analysis

Types of Reactions: Protein kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, covalent-allosteric inhibitors of the protein kinase Akt involve the formation of covalent bonds with the kinase, leading to the stabilization of inactive conformations .

Common Reagents and Conditions: Common reagents used in the synthesis of protein kinase inhibitors include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and specific catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions are typically highly specific inhibitors that target particular protein kinases. These inhibitors can be designed to bind to the active site of the kinase or to allosteric sites, providing a high degree of selectivity and potency .

Scientific Research Applications

Oncology

Overview : Protein kinases are pivotal in cancer biology due to their roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The deregulation of these pathways is a hallmark of cancer, making protein kinases prime targets for therapeutic intervention.

FDA-Approved Kinase Inhibitors : As of recent reports, there are 37 small molecule kinase inhibitors approved by the FDA for cancer treatment. These inhibitors primarily target specific mutated kinases associated with various cancers.

| Kinase Inhibitor | Target Kinase | Indication | Approval Year |

|---|---|---|---|

| Imatinib | BCR-ABL | Chronic Myeloid Leukemia (CML) | 2001 |

| Nilotinib | BCR-ABL | CML | 2007 |

| Ponatinib | BCR-ABL | CML | 2012 |

| Vemurafenib | BRAF | Melanoma | 2011 |

| Alectinib | ALK | Non-Small Cell Lung Cancer (NSCLC) | 2015 |

Case Studies :

- Imatinib : This was the first targeted therapy for CML, demonstrating significant efficacy in patients with the Philadelphia chromosome. Clinical trials showed a major molecular response in over 50% of patients within the first year of treatment .

- Ponatinib : Designed to overcome resistance seen with earlier BCR-ABL inhibitors, ponatinib has shown effectiveness against the T315I mutation, which is resistant to other therapies. In clinical trials, it provided deeper responses in patients previously treated with other TKIs .

Cardiovascular Diseases

Overview : The potential of protein kinase inhibitors extends beyond oncology; they are being investigated for their role in treating cardiovascular diseases. The modulation of kinases involved in cardiac function and vascular biology presents opportunities for new therapeutic strategies.

Current Challenges : Despite the promise, many kinase inhibitors have faced issues such as poor selectivity and toxicity when applied to cardiovascular targets. Research continues to focus on improving these aspects.

| Kinase Target | Inhibitor | Application |

|---|---|---|

| CaMK-II | Various Inhibitors | Heart failure |

| GSK-3β | Lithium | Cardiac remodeling |

| ROCK II | Fasudil | Pulmonary hypertension |

Immunological Disorders

Overview : Protein kinases play crucial roles in immune cell signaling. Inhibitors targeting these kinases can modulate immune responses, offering potential treatments for autoimmune diseases and other immunological disorders.

Recent Developments :

Mechanism of Action

Protein kinase inhibitors exert their effects by blocking the activity of protein kinases. They can bind to the active site of the kinase, preventing the phosphorylation of target proteins, or to allosteric sites, stabilizing inactive conformations of the kinase . This inhibition disrupts the signaling pathways that drive cell proliferation, survival, and other critical processes, making these inhibitors effective in treating diseases like cancer .

Comparison with Similar Compounds

PKIs are compared based on target specificity, structural motifs, and functional assays . Below is an analysis across kinase families and inhibitor classes:

Selectivity Across MEK Kinases

MEK kinases (MAP2K family) demonstrate divergent inhibitor profiles despite high structural homology (Table 1):

| Compound | MEK1 | MEK2 | MEK3 | MEK4 | MEK5 | MEK6 | MEK7 |

|---|---|---|---|---|---|---|---|

| Staurosporine | +++ | +++ | ++ | +++ | +++ | +++ | ++ |

| AST-487 | - | - | - | +++ | - | ++ | - |

| LY-333531 | - | - | - | +++ | - | ++ | +++ |

| GSK1838705A | - | - | - | - | - | - | - |

- MEK1/MEK2 : Nearly identical profiles due to 85% sequence identity .

- MEK4/MEK6 : Correlated selectivity (e.g., AST-487 and LY-333531), suggesting shared binding-pocket features .

- MEK7 : Unique profile despite 65% homology with MEK4; inhibited only by LY-333531 .

- MEK3/MEK5 : MEK3 lacks sensitivity to most inhibitors, while MEK5 aligns with MEK7 in functional assays .

Structural vs. Functional Similarity

- MAP2K4 Inhibitors : Compounds like 5-iodotubercidin (ERK2 inhibitor) and SP600125 (JNK inhibitor) stabilize MAP2K4 by 4.3°C and 6.4°C, respectively, in thermal shift assays. HER2/neu inhibitors (AG 825) show weaker stabilization, highlighting the role of kinase structural similarity in binding .

- Ruthenium Complexes : Inhibitors targeting PIM1 and GSK-3β exploit conserved ATP pockets but fail against CDK2 due to PHE80 residue differences, which disrupt stacking interactions .

Clinical PKIs vs. Pan-Kinase Inhibitors

| Inhibitor | Primary Target | Off-Target Kinases (IC50 < 100 nM) | Selectivity Score |

|---|---|---|---|

| Imatinib | BCR-ABL | PDGFR, c-KIT | 0.85 |

| Dasatinib | BCR-ABL | SRC, EPHA2, DDR1 | 0.45 |

| Staurosporine | PKC | >50 kinases | 0.12 |

| BIRB 796 | p38 MAPK | JAK2, ABL1 | 0.78 |

<sup>†</sup>Selectivity score: Ratio of primary target potency to off-target potency (lower = less selective) .

- Staurosporine : A pan-kinase inhibitor with low selectivity due to binding conserved ATP motifs .

- BIRB 796 : Targets the DFG-out conformation of p38 MAPK, achieving higher selectivity but still inhibiting JAK2 and ABL1 .

Key Research Findings

Computational Design : Molecular docking and sequence analysis enable isoform-specific PKIs. For example, MEK4-selective inhibitors were optimized using NMR-guided binding mode validation .

Functional vs. Binding Data : Inhibitor profiles (e.g., MEK7) often diverge between functional assays and binding affinity studies, emphasizing the need for activity-based screening .

Covalent Inhibitors : EGFR-T790M mutants are targeted by WZ3146, which forms a covalent bond with Cys797, achieving >100-fold selectivity over wild-type EGFR .

Biological Activity

Protein kinase inhibitors (PKIs) have emerged as pivotal therapeutic agents in the treatment of various diseases, particularly cancer. Their biological activity is primarily centered around the inhibition of specific kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, thus regulating numerous cellular processes. This article delves into the biological activity of PKIs, highlighting their mechanisms, efficacy, and associated case studies.

PKIs function by binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of target proteins. This inhibition can lead to:

- Cell Cycle Arrest : By inhibiting kinases involved in cell cycle progression, PKIs can halt the proliferation of cancer cells.

- Induction of Apoptosis : Many PKIs can trigger programmed cell death in malignant cells.

- Inhibition of Angiogenesis : Some PKIs reduce the formation of new blood vessels that tumors require for growth.

Key Examples of PKIs

| Compound | Target Kinase | IC50 (nM) | Clinical Use |

|---|---|---|---|

| Ibrutinib | Bruton's Tyrosine Kinase | 4.0 | Chronic Lymphocytic Leukemia |

| Nilotinib | Bcr-Abl | 30 | Chronic Myeloid Leukemia |

| Dasatinib | Bcr-Abl, Src Family | 1.0 | Chronic Myeloid Leukemia |

| Trametinib | MEK1/2 | 0.9 | Melanoma |

Case Studies and Research Findings

-

Ibrutinib and Atrial Fibrillation

A study assessed the cardiac effects of various PKIs, identifying Ibrutinib as having a significant association with an increased risk of atrial fibrillation (AF). The study analyzed data from over 3.6 million case reports, revealing that seven PKIs were linked to elevated odds of AF, necessitating careful monitoring in patients undergoing treatment with these agents . -

Nilotinib's Efficacy Against Bcr-Abl Mutants

Nilotinib was shown to be 20-fold more potent than Imatinib against most Bcr-Abl mutants, making it a preferred choice for patients resistant to first-line therapies. Its selectivity for the Bcr-Abl kinase domain has been crucial in overcoming resistance mechanisms observed with earlier treatments . -

Synthesis and Activity of New Inhibitors

Recent research synthesized a series of benzotriazole derivatives as CK2 inhibitors, demonstrating promising antiproliferative effects against various cancer cell lines with low micromolar Ki values. These compounds exhibited selective inhibition against a panel of 24 kinases and showed potential as anticancer agents .

Biological Activity Profiles

The biological activity of PKIs is often characterized by their selectivity and potency against specific kinases. The following table summarizes the biological profiles of selected PKIs:

| Compound | Selectivity | Potency (IC50) | Mechanism |

|---|---|---|---|

| Ibrutinib | High for BTK | 4 nM | Covalent inhibitor |

| Nilotinib | High for Bcr-Abl | 30 nM | Competitive inhibition |

| Dasatinib | Broad (Bcr-Abl, Src) | 1 nM | Multi-target inhibition |

| Trametinib | High for MEK | 0.9 nM | ATP-competitive inhibition |

Current Research Trends

Recent studies have focused on expanding the understanding of kinase inhibitor selectivity and off-target effects. For instance, research into the cardiac liabilities associated with certain PKIs has prompted investigations into safer alternatives and combination therapies that mitigate side effects while maintaining efficacy . Additionally, advancements in chemical proteomics have enabled a more comprehensive mapping of kinase interactions, enhancing drug design strategies aimed at improving specificity and reducing toxicity .

Q & A

Basic Research Questions

Q. How should I design a research question to investigate the efficacy of a protein kinase inhibitor in a specific cellular pathway?

- Methodological Guidance : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:

- P : Cancer cell line with hyperactivated MAPK pathway

- I : PD 098059 (MEK inhibitor)

- C : Untreated cells or cells treated with a different inhibitor (e.g., JNK inhibitor)

- O : Quantify phosphorylation levels of ERK via Western blot .

Q. What criteria should guide the selection of a this compound for in vitro studies?

- Prioritize inhibitors with validated selectivity profiles (e.g., IC50 values against non-target kinases) and cell permeability . Cross-reference biochemical assay data from databases like ProteomicsDB to confirm potency and selectivity .

- Consider expression systems : For recombinant kinase studies, use insect or HEK293 cells for post-translational modifications critical for kinase activity .

Q. How can I optimize experimental conditions for assessing inhibitor efficacy in cell-based assays?

- Perform dose-response curves with at least 6 concentrations to determine IC50 values. Use negative controls (e.g., DMSO-only treatment) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis if studying pro-survival kinases) .

- Account for kinase activation states : Pre-treat cells with pathway agonists (e.g., PMA for PKC activation) to mimic physiological conditions .

Advanced Research Questions

Q. How do I resolve contradictions in data when a kinase inhibitor shows divergent effects across studies?

- Step 1 : Compare experimental contexts , such as cell type (e.g., HL-60 vs. HEK293), pathway crosstalk (e.g., PI3K-MAPK interactions), or inhibitor concentration (e.g., 10 μM PD 098059 blocks MEK but not Raf ).

- Step 2 : Use phosphoproteomics to map global kinase activity changes and identify compensatory pathways .

- Step 3 : Validate findings with genetic knockdown (e.g., siRNA targeting the kinase of interest) to distinguish direct vs. indirect effects .

Q. What advanced computational tools can predict this compound binding modes and off-target risks?

- Structural analysis : Use GeoMine to mine protein-ligand complexes and identify conserved binding motifs (e.g., ATP-binding pocket variations in kinases) .

- Machine learning : Apply transformer-based models to predict inhibitor binding affinities or off-target interactions using kinase sequence and structural data .

- Molecular docking : Perform simulations with tools like AutoDock to assess binding poses in silico, prioritizing compounds with high docking scores and low clash energies .

Q. How can multi-omics data be integrated to study the downstream effects of kinase inhibition?

- Proteomics : Quantify phosphorylation changes via mass spectrometry to identify substrate-level effects (e.g., reduced ERK phosphorylation post-MEK inhibition) .

- Transcriptomics : Pair RNA-seq data with kinase activity profiles to link signaling modulation to gene expression changes (e.g., downregulation of cell cycle genes) .

- Validation : Use kinase activity assays (e.g., radioactive ATP incorporation) to confirm functional impacts of observed omics-level changes .

Q. Methodological Challenges

Q. What strategies ensure reproducibility when working with kinase inhibitors in long-term studies?

- Batch consistency : Source inhibitors from suppliers providing HPLC purity certificates (>98%) and stability data (e.g., degradation under freeze-thaw cycles) .

- Documentation : Maintain detailed lab notebooks with inhibitor lot numbers, storage conditions (-80°C for lyophilized inhibitors), and reconstitution protocols .

Q. How can I address low inhibitor specificity in complex biological systems?

Properties

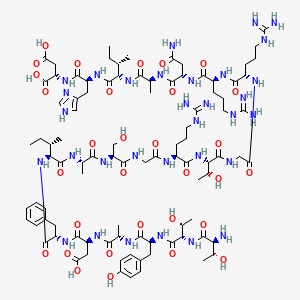

Molecular Formula |

C94H148N32O31 |

|---|---|

Molecular Weight |

2222.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |

InChI Key |

AXOXZJJMUVSZQY-OCDBTFLZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.